molecular formula C21H25FN2O4S B2384456 4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922003-87-0

4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2384456
CAS No.: 922003-87-0
M. Wt: 420.5
InChI Key: PGGKXSZHQPWQNZ-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H25FN2O4S and its molecular weight is 420.5. The purity is usually 95%.
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Scientific Research Applications

Organocatalytic Asymmetric Reactions

The organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, including compounds structurally related to 4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide, has been developed to afford seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters. These reactions showed excellent yields, diastereo- and enantioselectivities, and a feasible reaction mechanism has been proposed (Li, Lin, & Du, 2019).

Photosensitizers for Photodynamic Therapy

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown remarkable properties as photosensitizers for photodynamic therapy, potentially applicable in cancer treatment. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, important for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

COX-2 Inhibition for Therapeutic Applications

A series of benzenesulfonamide derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a crucial enzyme involved in inflammation and pain. The introduction of a fluorine atom into these compounds has been found to notably increase COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors for potential therapeutic applications (Hashimoto et al., 2002).

Anticancer Activity

Synthesis and bioactivity studies on new benzenesulfonamide derivatives have revealed interesting cytotoxic activities against various cancer cell lines. These studies highlight the potential of these compounds as lead compounds for developing anticancer agents, particularly for gastrointestinal adenocarcinoma treatment (Gul et al., 2016).

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-14(2)12-24-18-11-16(7-10-19(18)28-13-21(3,4)20(24)25)23-29(26,27)17-8-5-15(22)6-9-17/h5-11,14,23H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGKXSZHQPWQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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